Lack of Apoptotic Activity of C2-Dihydroceramide Compared to C2-Ceramide in Colon Cancer Cells
In a direct head-to-head comparison, C2-dihydroceramide failed to induce apoptosis in HCT-116 human colon cancer cells, whereas C2-ceramide demonstrated clear pro-apoptotic activity under identical experimental conditions [1]. This stark contrast highlights the functional requirement of the 4,5-trans double bond for ceramide's canonical apoptotic signaling.
| Evidence Dimension | Induction of Apoptosis |
|---|---|
| Target Compound Data | No apoptotic effect detected (200-bp DNA laddering and sub-G0/G1 analysis) |
| Comparator Or Baseline | C2-Ceramide: Induced significant apoptosis |
| Quantified Difference | Qualitative difference: active vs. completely inactive |
| Conditions | HCT-116 human colon cancer cells, treated for 12 hours. |
Why This Matters
This demonstrates that dihydroceramide cannot be used as a functional substitute for ceramide in studies of apoptosis, making it a critical negative control or a tool to dissect double-bond-dependent signaling.
- [1] Ahn, E. H., & Schroeder, J. J. (2010). Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide. Anticancer Research, 30(7), 2881–2884. View Source
